molecular formula C6H5N5O2 B1532834 4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid CAS No. 1177297-30-1

4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid

Cat. No. B1532834
CAS RN: 1177297-30-1
M. Wt: 179.14 g/mol
InChI Key: IRXPRRHIUGXQFZ-UHFFFAOYSA-N
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Description

“4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is a solid substance at room temperature . The compound has a molecular weight of 189.17 .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis involved the connection of weak corrosion inhibitor molecule 4-amino-1,2,4-triazole (AT) to N-(4H-1,2,4-triazol-4-yl)octanamide (OAT) through a hydrophobic tail .


Molecular Structure Analysis

The molecular structure of this compound has been established by NMR and MS analysis . The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H, (H,13,14) .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 189.17 .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

4-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c12-6(13)5-4(1-7-10-5)11-2-8-9-3-11/h1-3H,(H,7,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXPRRHIUGXQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-3-carboxylic acid

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